

An In-depth Technical Guide to Hydroxylamine Sulfate: Discovery, History, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Hydroxylamine sulfate**

Cat. No.: **B7799304**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **hydroxylamine sulfate**, from its initial discovery to its modern-day applications, with a particular focus on its relevance to chemical research and pharmaceutical development.

Discovery and History

Hydroxylamine, the parent compound of **hydroxylamine sulfate**, was first prepared in the form of its chloride salt, hydroxylammonium chloride, in 1865 by the German chemist Wilhelm Clemens Lossen.^{[1][2]} Lossen's pioneering work involved the reaction of tin and hydrochloric acid in the presence of ethyl nitrate.^[1] However, it was not until 1891 that the Dutch chemist Lobry de Bruyn and the French chemist Léon Maurice Crismer independently succeeded in preparing hydroxylamine in its pure form.^[1]

A significant milestone in the production of hydroxylamine was the development of the Raschig process, patented by German chemist Friedrich Raschig in 1887.^[3] This process, which involves the reduction of a nitrite with bisulfite, became a cornerstone of industrial hydroxylamine synthesis and remains a key method for its large-scale production, primarily for the manufacture of caprolactam, the precursor to Nylon 6.^{[1][3][4]} Over the years, other synthesis methods have been developed, including the electrolytic reduction of nitric acid.^{[1][5]}
^[6]

Physicochemical Properties

Hydroxylamine sulfate, with the chemical formula $(\text{NH}_2\text{OH})_2\cdot\text{H}_2\text{SO}_4$, is the sulfate salt of hydroxylamine.[7][8] It is a white, crystalline, odorless solid that is highly soluble in water.[8][9][10] It is an important and more stable alternative to pure hydroxylamine, which is a volatile and unstable liquid.[11]

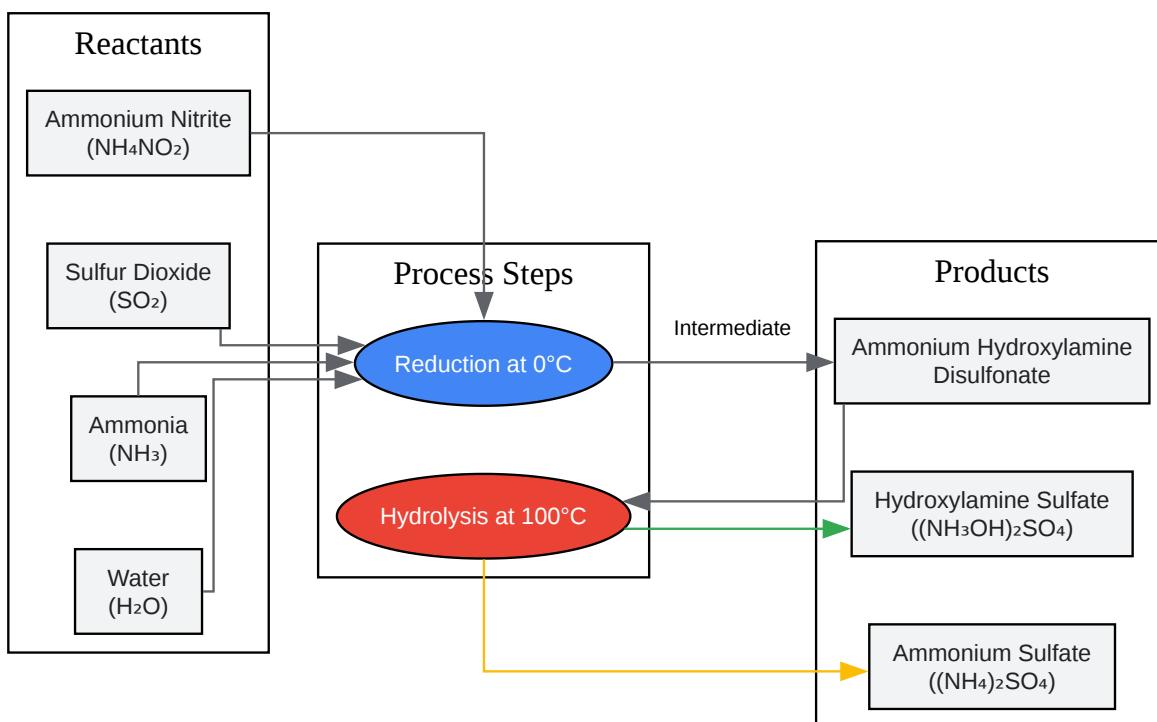
Table 1: Physical and Chemical Properties of **Hydroxylamine Sulfate**

Property	Value	References
Molecular Formula	$\text{H}_8\text{N}_2\text{O}_6\text{S}$ or $(\text{NH}_2\text{OH})_2\cdot\text{H}_2\text{SO}_4$	[8]
Molecular Weight	164.14 g/mol	[9][12]
Appearance	White crystalline solid/powder	[8][12][13]
Melting Point	170 °C (decomposes)	[10]
Solubility in Water	58.7 g/100 mL (at 20 °C)	[14]
Density	~1.9 g/cm³	[13]
Purity (Commercial)	≥ 98%	[13]

Synthesis of Hydroxylamine Sulfate

Several methods have been developed for the synthesis of hydroxylamine and its salts. The Raschig process is the most common industrial route.

The Raschig Process


The Raschig process is a multi-step industrial method for producing **hydroxylamine sulfate**. It begins with the reduction of ammonium nitrite with bisulfite and sulfur dioxide.[3][5]

Experimental Protocol (Conceptual Industrial Scale):

- Preparation of Ammonium Nitrite: An alkaline solution of ammonium nitrite is formed by reacting an ammonium carbonate solution with nitrogen oxides.[3][15]

- Formation of Hydroxylamine Disulfonate: The ammonium nitrite solution is then reacted with sulfur dioxide at approximately 0 °C to form an ammonium hydroxylamine disulfonate anion. [1][4]
 - $\text{NH}_4\text{NO}_2 + 2\text{SO}_2 + \text{NH}_3 + \text{H}_2\text{O} \rightarrow (\text{NH}_4)_2[\text{HON}(\text{SO}_3)_2]$ [5]
- Hydrolysis: The resulting hydroxylamine disulfonate is hydrolyzed by heating to around 100 °C to yield hydroxylammonium sulfate. [1][4]
 - $(\text{NH}_4)_2[\text{HON}(\text{SO}_3)_2] + 2\text{H}_2\text{O} \rightarrow (\text{NH}_3\text{OH})_2\text{SO}_4 + (\text{NH}_4)_2\text{SO}_4$ [1]

The following diagram illustrates the workflow of the Raschig process.

[Click to download full resolution via product page](#)

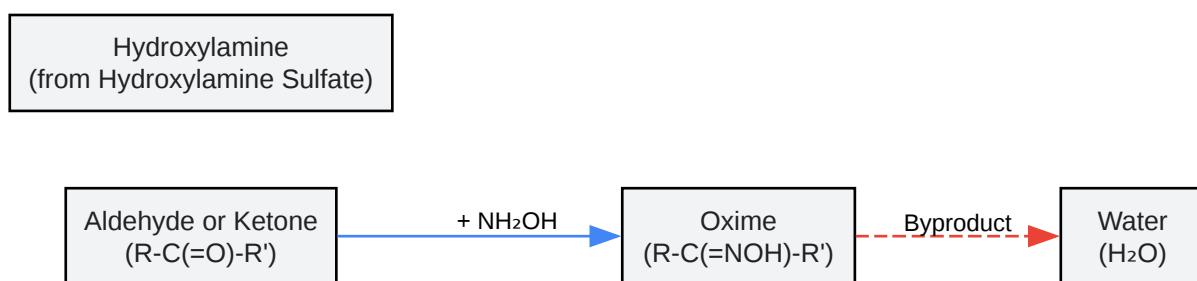
Caption: Workflow of the Raschig process for **hydroxylamine sulfate** synthesis.

Electrolytic Reduction of Nitric Acid

Another method for producing hydroxylamine salts is the electrolytic reduction of nitric acid.[1][5]

Experimental Protocol (Laboratory Scale Concept):

- Electrolyte Preparation: A solution of nitric acid in either sulfuric acid or hydrochloric acid is prepared.[1]
- Electrolysis: The solution is subjected to electrolytic reduction. The reaction for the sulfate salt is:
 - $\text{HNO}_3 + 3\text{H}_2 \rightarrow \text{NH}_2\text{OH} + 2\text{H}_2\text{O}$ [5]
- Isolation: The resulting hydroxylamine salt is then isolated from the solution.


Key Chemical Reactions and Applications

Hydroxylamine sulfate is a versatile reagent in organic synthesis and has found widespread use in various industries, most notably in pharmaceuticals.[13][16]

Formation of Oximes

A primary application of **hydroxylamine sulfate** is the conversion of aldehydes and ketones to their corresponding oximes.[17] This reaction is crucial in the synthesis of caprolactam and is also a key step in the preparation of various pharmaceutical intermediates.[7][18]

The general signaling pathway for this reaction is as follows:

[Click to download full resolution via product page](#)

Caption: General reaction pathway for the formation of oximes from aldehydes or ketones.

Applications in Drug Development

Hydroxylamine sulfate serves as a critical raw material and intermediate in the pharmaceutical industry.^{[7][16][18]} Its derivatives are used in the synthesis of a wide array of drugs, including:

- Antibiotics and Antiviral Agents: Used as a precursor in the synthesis of various antimicrobial compounds.^[16]
- Anti-inflammatory Drugs: A building block for certain non-steroidal anti-inflammatory drugs (NSAIDs).^[16]
- Cancer Therapies: Employed in the synthesis of hydroxamic acids, which are important in the development of enzyme inhibitors and anti-cancer agents.^[16]
- CNS Sedatives and Antihistamines: A key component in the synthesis of various central nervous system drugs and antihistamines.^{[7][17]}
- Other Pharmaceuticals: It is also used in the production of diuretics, stimulants, anti-malarial drugs, and medications for diabetes.^{[7][17]}

Table 2: Applications of **Hydroxylamine Sulfate** in Various Industries

Industry	Application	References
Pharmaceuticals	Synthesis of antibiotics, antivirals, anti-inflammatory drugs, cancer therapies, CNS sedatives, antihistamines, diuretics, and anti-malarial drugs.	[7][16][17][18]
Chemical Synthesis	Reducing agent, conversion of aldehydes/ketones to oximes, synthesis of hydroxamic acids.	[16][17]
Polymers	Production of caprolactam for Nylon 6, polymerization inhibitor, antioxidant in natural rubber.	[1][3][17]
Water Treatment	Dechlorination agent.	[16]
Photography	Reducing agent in photographic developers.	[13][17]
Agriculture	Raw material for herbicides and insecticides.	[7][17]
Textiles	Dye fixing and stripping processes.	[13]

Safety and Handling

Hydroxylamine and its salts should be handled with care. **Hydroxylamine sulfate** is an irritant to the skin, eyes, and respiratory tract.[1][14] It may be harmful if swallowed and can be absorbed through the skin.[1][14] It is also considered a possible mutagen.[1] The solid form is known to be explosive when heated to 170 °C.[10] Therefore, appropriate personal protective equipment should be worn, and it should be stored in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.[10][19]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hydroxylamine - Wikipedia [en.wikipedia.org]
- 2. Wilhelm Lossen - Wikiwand [wikiwand.com]
- 3. Raschig hydroxylamine process - Wikipedia [en.wikipedia.org]
- 4. Production of Hydroxylamine - Chempedia - LookChem [lookchem.com]
- 5. Hydroxylamine - Sciencemadness Wiki [sciencemadness.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. HYDROXYLAMINE SULFATE (HAS) - Ataman Kimya [atamanchemicals.com]
- 8. sanjaychemindia.com [sanjaychemindia.com]
- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 10. Hydroxylamine sulfate | 10039-54-0 [chemicalbook.com]
- 11. Hydroxylammonium sulfate - Wikipedia [en.wikipedia.org]
- 12. Hydroxylamine sulfate | H8N2O6S | CID 24846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Hydroxylamine Sulfate | CAS 10039-54-0 | Manufacturer , Supplier [emcochemicals.com]
- 14. Hydroxylammonium sulfate - Sciencemadness Wiki [sciencemadness.org]
- 15. EP1013643A1 - Method for production of hydroxylamine sulfate in the conventional process for the synthesis of caprolactam - Google Patents [patents.google.com]
- 16. chemiis.com [chemiis.com]
- 17. HYDROXYLAMINE SULPHATE - Ataman Kimya [atamanchemicals.com]
- 18. nbinno.com [nbinno.com]
- 19. chembk.com [chembk.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Hydroxylamine Sulfate: Discovery, History, and Applications]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b7799304#discovery-and-history-of-hydroxylamine-sulfate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com